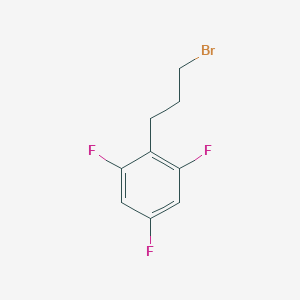

2-(3-Bromopropyl)-1,3,5-trifluorobenzene

Description

2-(3-Bromopropyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group attached to a trifluorobenzene ring

Properties

Molecular Formula |

C9H8BrF3 |

|---|---|

Molecular Weight |

253.06 g/mol |

IUPAC Name |

2-(3-bromopropyl)-1,3,5-trifluorobenzene |

InChI |

InChI=1S/C9H8BrF3/c10-3-1-2-7-8(12)4-6(11)5-9(7)13/h4-5H,1-3H2 |

InChI Key |

WYZXGMGYLFEVPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCCBr)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-1,3,5-trifluorobenzene typically involves a multi-step process. One common method includes the following steps:

Friedel-Crafts Alkylation: The trifluorobenzene ring undergoes alkylation with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Bromination: The resulting alkylated product is then subjected to bromination using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,3,5-trifluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alcohol, under suitable conditions.

Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the bromopropyl group or the trifluorobenzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amines or alcohols, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

2-(3-Bromopropyl)-1,3,5-trifluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)-1,3,5-trifluorobenzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The trifluorobenzene ring can undergo electrophilic aromatic substitution reactions, where the bromopropyl group acts as an electron-withdrawing group, influencing the reactivity of the ring.

Nucleophilic Attack: The bromine atom in the bromopropyl group can be a site for nucleophilic attack, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Bromopropyl)-1,4-difluorobenzene

- 2-(3-Bromopropyl)-1,2,4-trifluorobenzene

- 2-(3-Bromopropyl)-1,3,4-trifluorobenzene

Uniqueness

2-(3-Bromopropyl)-1,3,5-trifluorobenzene is unique due to the specific positioning of the bromopropyl and trifluorobenzene groups. This arrangement influences its chemical reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Biological Activity

2-(3-Bromopropyl)-1,3,5-trifluorobenzene is a synthetic organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula: C9H8BrF3

- Molecular Weight: 273.06 g/mol

- IUPAC Name: this compound

- CAS Number: [B12975129]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which may influence the compound's interaction with cellular membranes and proteins.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of halogenated compounds similar to this compound. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains.

| Compound Type | Tested Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazene Derivatives | Staphylococcus aureus | 0.02 mg/mL |

| Triazene Derivatives | Escherichia coli | 0.28 μM |

| Triazene Derivatives | Pseudomonas aeruginosa | Satisfactory |

These findings suggest that the bromine and trifluoromethyl groups may contribute to enhanced antibacterial properties through mechanisms such as membrane disruption or enzyme inhibition .

Cytotoxicity and Antitumor Activity

There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, triazene derivatives have shown promising results in reducing tumor cell viability.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Burkitt Lymphoma (DAUDI) | 4.91 |

| Colon Adenocarcinoma (HT-29) | 5.59 |

These results indicate the potential for this compound to be explored as an antitumor agent .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various halogenated aromatic compounds against standard bacterial strains. The results indicated that compounds with bromine substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assays : In vitro assays conducted on different cancer cell lines revealed that halogenated phenolic compounds could significantly inhibit cell proliferation, suggesting a potential pathway for drug development targeting specific cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.